5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1698028-42-0) is a boron-containing indazole derivative with the molecular formula C₁₉H₂₇BN₂O₃ and a molecular weight of 334.25 g/mol . The compound features a 1H-indazole core substituted with a methyl group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 2. This boronate ester group renders the compound highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems . The compound is commercially available in high purity (≥98%) and is typically stocked in quantities ranging from 50 mg to 1 g .
Properties
IUPAC Name |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-7-11-10(8-16-17-11)12(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCECNPLRLVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the borylation of an appropriate indazole precursor. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced indazole derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of indazole compounds exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety in 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole enhances its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that indazole derivatives can inhibit the proliferation of cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Organic Synthesis
1. Building Block for Complex Molecules
The unique structure of this compound makes it an excellent building block in organic synthesis. It can be utilized to synthesize more complex indazole derivatives through cross-coupling reactions. For example, the compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds that are valuable in pharmaceuticals and agrochemicals .
2. Functionalization of Aromatic Systems
This compound can be used to functionalize aromatic systems through electrophilic substitution reactions. The presence of the dioxaborolane group allows for the introduction of various functional groups under mild conditions, expanding the diversity of synthesized compounds and enhancing their potential applications .
Materials Science
1. Development of Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound is being explored in the field of materials science for applications in OLEDs. Its ability to act as an electron transport layer enhances the efficiency and stability of OLED devices .
2. Photovoltaic Applications
The compound's photophysical properties make it suitable for use in organic photovoltaic cells. Research indicates that incorporating such boron-containing compounds can improve charge mobility and light absorption properties in organic solar cells .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell proliferation |
| Antimicrobial Properties | Disruption of bacterial cell wall synthesis | |
| Organic Synthesis | Building Block for Complex Molecules | Participation in cross-coupling reactions |
| Functionalization of Aromatic Systems | Electrophilic substitution reactions | |
| Materials Science | Development of OLEDs | Acts as an electron transport layer |
| Photovoltaic Applications | Improves charge mobility and light absorption |
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole largely depends on its application. In Suzuki-Miyaura coupling, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The boron atom plays a crucial role in facilitating the formation of the carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can be contextualized by comparing it to related indazole boronate esters and heterocyclic boronates. Key compounds, their properties, and applications are summarized below:
Table 1: Comparative Analysis of Indazole Boronate Derivatives
Key Findings:
Positional Effects on Reactivity: The 4-position substitution of the dioxaborolane group in the target compound contrasts with derivatives substituted at positions 5, 6, or 5. Conversely, 7-substituted derivatives (e.g., 7-Me or 7-Cl) may face steric challenges, reducing accessibility for palladium catalysts .
Electronic and Steric Modifications :
- The methyl group at C5 in the target compound provides moderate electron-donating effects, stabilizing the boronate while minimally affecting steric bulk. In contrast, 7-Cl substitution introduces electron-withdrawing effects, which could enhance electrophilicity in cross-couplings .
- N-protected derivatives (e.g., 1-benzyl, CAS 1698028-42-0 in ) demonstrate altered solubility and stability, making them suitable for specific synthetic pathways requiring protected intermediates .
Comparative Reactivity in Cross-Couplings :
- The 4-dioxaborolane substitution in the target compound is strategically advantageous for regioselective coupling, as seen in analogous indazole boronates used in drug discovery pipelines . Fluorinated derivatives (e.g., 4-F-6-dioxaborolane) are prized in medicinal chemistry for their improved metabolic stability and binding affinity .
Synthetic Accessibility :
- The target compound and its analogs (e.g., 7-Me, 7-Cl) are commercially available in gram-scale quantities with ≥95% purity, underscoring their utility in high-throughput synthesis .
Biological Activity
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H19BN2O2
- Molecular Weight : 262.11 g/mol
The presence of the dioxaborolane moiety is significant for its biological interactions.
Research indicates that compounds containing the indazole core often exhibit diverse biological activities, including:
- Kinase Inhibition : Indazole derivatives have been shown to inhibit various kinases, which are critical in cell signaling pathways. For instance, studies have demonstrated that modifications to the indazole structure can enhance inhibitory activity against kinases such as GSK-3β and IKK-β .
Antitumor Activity
Studies have shown that indazole derivatives can possess significant antitumor properties. For example, certain derivatives have been tested in xenograft models for leukemia and breast cancer, demonstrating notable efficacy .
Cytotoxicity Assays
In vitro assays using cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) have been conducted to assess cytotoxicity. The results indicated varying levels of cytotoxic effects depending on the concentration of the compound used:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 5-Methyl-Indazole | 0.1 | 95 |
| 5-Methyl-Indazole | 1 | 90 |
| 5-Methyl-Indazole | 10 | 70 |
| 5-Methyl-Indazole | 50 | 50 |
| 5-Methyl-Indazole | 100 | 20 |
This data suggests that while low concentrations maintain cell viability, higher concentrations lead to significant cytotoxic effects.
Anti-inflammatory Effects
In addition to antitumor activity, the compound has shown promise in reducing inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This anti-inflammatory activity is crucial for potential therapeutic applications in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity of indazole derivatives:
- Case Study on GSK-3β Inhibition : A derivative was identified with an IC50 value of 8 nM against GSK-3β. This potency suggests a strong potential for therapeutic applications in conditions like Alzheimer's disease where GSK-3β plays a role .
- Inflammatory Response Modulation : In experiments involving BV-2 cells, certain derivatives significantly decreased NO levels at concentrations as low as 1 µM. This finding supports the hypothesis that these compounds could be beneficial in managing inflammatory responses in neurological disorders .
Q & A
Q. Example Protocol :
- Substrate (1 eq), aryl halide (1.2 eq), PdCl₂(dtbpf) (2 mol%), K₃PO₄ (2 eq), CuI (3 mol%), DMF/H₂O (4:1), 90°C, 6h → 92% yield.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
¹H/¹³C NMR : Confirm boronic ester integration (e.g., 1.3 ppm for pinacol methyl groups) and indazole aromatic protons (6.5–8.0 ppm) .
11B NMR : A singlet near 30 ppm confirms the boronate group .
HRMS : Exact mass calculated for C₁₄H₂₀BN₂O₂ ([M+H]⁺): 275.1632 .
Q. Methodological Answer :
Crystal Growth : Use vapor diffusion (hexane into CH₂Cl₂ solution) to obtain single crystals.
Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation or a Mo-Kα source.
Refinement : Apply SHELXL-2019 for anisotropic displacement parameters and hydrogen placement . Use OLEX2 for structure visualization and validation (R-factor < 0.05) .
Q. Case Study :
- A related indazole-boronate structure (CAS 2241720-68-1) showed planar geometry at boron (B-O bond length: 1.36 Å) and confirmed substitution at the 4-position via Fourier maps .
Basic: What are the primary applications of this compound in medicinal chemistry?
Q. Methodological Answer :
Q. Example :
- Coupling with 5-bromo-2-methoxypyridine yields a JAK2 inhibitor precursor (IC₅₀: 12 nM in enzymatic assays) .
Advanced: How to address discrepancies in biological activity data across studies using this compound?
Q. Methodological Answer :
Purity Analysis : Re-analyze batches via HPLC-MS; impurities >0.5% can skew IC₅₀ values .
Solubility : Use DMSO stock solutions <10 mM to avoid aggregation (measure via dynamic light scattering).
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
Q. Case Study :
- A 2024 study found that 95% pure compound showed 3-fold lower activity in HEK293 cells compared to >99% pure batches due to residual Pd catalysts .
Basic: What computational methods predict the reactivity of this boronic ester in cross-coupling?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess boron’s electrophilicity (LUMO energy: −1.8 eV) .
- Docking Studies : Model transition states with Pd(0) to predict coupling rates (e.g., steric hindrance from the 5-methyl group reduces aryl chloride reactivity by 40%) .
Advanced: How to optimize regioselective functionalization of the indazole core post-borylation?
Q. Methodological Answer :
Directed C-H Activation : Use Pd(OAc)₂ with 8-aminoquinoline directing group for C7 functionalization .
Protection Strategies : Protect N1 with SEM or Boc groups to direct electrophilic substitution to C3 .
Q. Protocol :
- SEM-protected boronate + NIS, CHCl₃, 0°C → C3-iodinated product (85% yield).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
